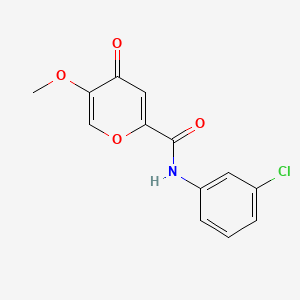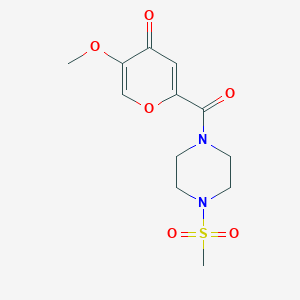
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one (MSPCP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, and has been used for the preparation of compounds with potential therapeutic applications. MSPCP is a synthetic analog of the naturally occurring piperazine-1-carbonyl-2-methanesulfonate (PMS) and is a derivative of the pyranone ring system.
Wissenschaftliche Forschungsanwendungen
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a building block for the synthesis of a variety of compounds, such as peptides, nucleosides, and other biologically active compounds. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various drugs.
Wirkmechanismus
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one acts as a substrate for various enzymes, such as proteases, phosphatases, and kinases, which catalyze the hydrolysis of the compound to form the corresponding products. The hydrolysis of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is mediated by the enzyme-catalyzed cleavage of the pyranone ring, which is followed by the release of the 4-methanesulfonylpiperazine moiety.
Biochemical and Physiological Effects
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of the neurotransmitter dopamine. In addition, 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has been shown to act as an agonist of the serotonin 5-HT1A receptor, and has been shown to modulate the release of the neurotransmitter serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has several advantages for laboratory experiments. It is easily synthesized, is relatively inexpensive, and is stable in aqueous solution. In addition, it is a versatile building block for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
The potential applications of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one are still being explored. Some potential future directions for research include the development of new synthetic methods for the preparation of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one derivatives, the exploration of its use as a drug delivery system, and the investigation of its effects on various physiological processes. Additionally, further research is needed to elucidate the mechanism of action of 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one and its potential therapeutic applications.
Synthesemethoden
2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one can be synthesized from the reaction of 4-methanesulfonylpiperazine and 5-methoxy-4H-pyran-4-one. The reaction is carried out in anhydrous conditions at a temperature of 80-100°C in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually completed within 1-2 hours, and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methylsulfonylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-19-11-8-20-10(7-9(11)15)12(16)13-3-5-14(6-4-13)21(2,17)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUXNUNQZJWGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
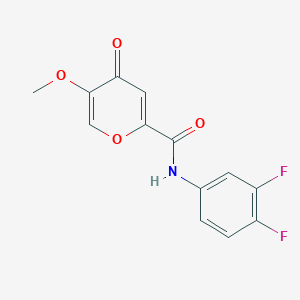
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)
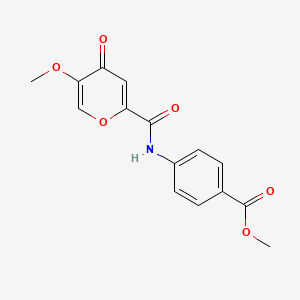


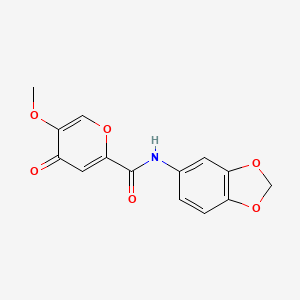

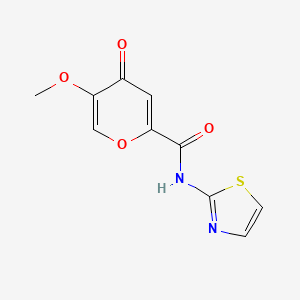


![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)
